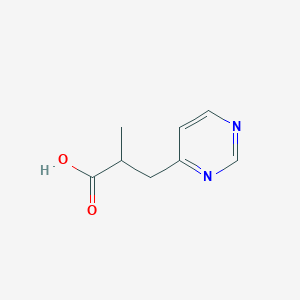

2-Methyl-3-pyrimidin-4-yl-propionic acid

Description

Chemical Identity and Nomenclature

This compound represents a well-characterized organic compound that belongs to the family of pyrimidine-substituted carboxylic acids. The compound is formally registered under the Chemical Abstracts Service number 819850-15-2, which serves as its primary international identifier. The molecular formula C₈H₁₀N₂O₂ indicates the presence of eight carbon atoms, ten hydrogen atoms, two nitrogen atoms, and two oxygen atoms, resulting in a molecular weight of 166.18 grams per mole.

The International Union of Pure and Applied Chemistry systematic name for this compound follows standard nomenclature conventions for substituted carboxylic acids. Alternative nomenclature includes 4-pyrimidinepropanoic acid with alpha-methyl substitution, reflecting the structural relationship between the pyrimidine ring and the propanoic acid backbone. The compound is also known by the synonym alpha-methyl-4-pyrimidinepropanoic acid, which emphasizes the position of the methyl group relative to the carboxyl functionality.

The structural representation through Simplified Molecular Input Line Entry System notation provides a standardized description: O=C(O)C(C)CC1=NC=NC=C1. This notation clearly delineates the connectivity between the carboxylic acid group, the methyl-substituted carbon center, and the pyrimidine heterocycle. The compound's International Chemical Identifier key MUBSMKHUHLQYNZ-UHFFFAOYSA-N provides an additional layer of molecular identification that ensures precise chemical communication across databases and research platforms.

Table 1: Chemical Identity Parameters

Historical Development and Significance

The development of this compound emerges from the broader historical context of pyrimidine chemistry, which has played a fundamental role in organic chemistry since the late nineteenth century. The pyrimidine ring system, upon which this compound is based, was first systematically studied beginning in 1884 when Pinner initiated comprehensive investigations into pyrimidine derivatives through condensation reactions involving ethyl acetoacetate with amidines. The name "pyrimidin" was first proposed by Pinner in 1885, establishing the foundation for subsequent nomenclature of related compounds.

The significance of pyrimidine-containing compounds extends far beyond simple academic interest, as these structures represent fundamental building blocks in biological systems. Three major nucleobases found in nucleic acids are pyrimidine derivatives: cytosine, thymine, and uracil. This biological significance has driven extensive research into synthetic pyrimidine analogs, including compounds like this compound, which serve as important synthetic intermediates in pharmaceutical development.

Contemporary applications of this specific compound focus primarily on its role as a synthetic intermediate in chemical research and development. The compound's availability through specialized chemical suppliers indicates its established position within research communities, with commercial sources offering high-purity materials for laboratory investigations. Multiple suppliers provide the compound at purities approaching 95 percent, demonstrating the development of reliable synthetic methodologies for its preparation.

The compound's registration in major chemical databases and its assignment of specific molecular identifiers reflect its recognized importance within the chemical research community. The assignment of a unique Chemical Abstracts Service number and inclusion in comprehensive chemical catalogs indicates that this compound has achieved sufficient research significance to warrant systematic documentation and commercial availability.

Structural Classification in Heterocyclic Chemistry

This compound belongs to the extensive class of heterocyclic compounds, which are characterized by cyclic structures containing atoms of at least two different elements as ring members. Within this broad classification, the compound specifically contains a pyrimidine ring, placing it among the diazines - six-membered heterocyclic compounds containing two nitrogen atoms. The pyrimidine system features nitrogen atoms at positions 1 and 3 within the six-membered ring, distinguishing it from other diazines such as pyrazine and pyridazine.

The structural architecture of this compound demonstrates the integration of heterocyclic and aliphatic components through a methylene bridge connecting the pyrimidine ring to a branched carboxylic acid chain. This structural motif places the compound within the category of heterocyclic carboxylic acids, which represent important pharmacophores in medicinal chemistry applications. The presence of the alpha-methyl substitution on the propanoic acid moiety introduces additional stereochemical considerations that influence the compound's three-dimensional structure and potential biological interactions.

Table 2: Physical and Chemical Properties

The heterocyclic classification of this compound extends beyond simple structural categorization to encompass functional implications for chemical reactivity and biological activity. Heterocyclic compounds represent more than half of all known chemical compounds, with 59 percent of Food and Drug Administration-approved drugs containing nitrogen heterocycles. This statistical significance underscores the importance of understanding compounds like this compound within the broader context of heterocyclic chemistry.

The pyrimidine ring system exhibits aromatic character due to its conjugated pi-electron system, which influences the compound's chemical stability and reactivity patterns. The electron-deficient nature of the pyrimidine ring, resulting from the electronegative nitrogen atoms, creates distinct electronic properties that differentiate it from purely carbon-based aromatic systems. These electronic characteristics contribute to the compound's potential utility in various chemical transformations and synthetic applications.

The integration of the carboxylic acid functionality with the pyrimidine heterocycle creates a bifunctional molecule capable of participating in diverse chemical reactions. The carboxylic acid group provides sites for esterification, amidation, and other carbonyl-based transformations, while the pyrimidine ring offers opportunities for electrophilic and nucleophilic substitution reactions. This dual functionality enhances the compound's versatility as a synthetic intermediate and contributes to its value in pharmaceutical and materials chemistry applications.

Propriétés

IUPAC Name |

2-methyl-3-pyrimidin-4-ylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6(8(11)12)4-7-2-3-9-5-10-7/h2-3,5-6H,4H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWIEAWILPSRMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=NC=NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655117 | |

| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

819850-15-2 | |

| Record name | α-Methyl-4-pyrimidinepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=819850-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-3-(pyrimidin-4-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Analyse Biochimique

Biochemical Properties

2-Methyl-3-pyrimidin-4-yl-propionic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been noted to interact with pyrimidine metabolism enzymes, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions are crucial for maintaining cellular nucleotide pools and ensuring proper DNA and RNA synthesis.

Cellular Effects

The effects of this compound on cells are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in nucleotide metabolism and cell cycle regulation. Additionally, it can alter cellular metabolism by impacting the availability of pyrimidine nucleotides, which are essential for DNA and RNA synthesis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific enzymes involved in pyrimidine metabolism, either inhibiting or activating them. This binding can lead to changes in enzyme activity, affecting the overall metabolic flux of pyrimidine nucleotides. Additionally, it can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in nucleotide metabolism and cell cycle progression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in nucleotide metabolism and potential toxic effects. Threshold effects have been observed, where a specific dosage range is required to elicit a noticeable biochemical response. Toxic or adverse effects at high doses include disruptions in nucleotide synthesis and potential cytotoxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to pyrimidine metabolism. It interacts with enzymes such as dihydroorotate dehydrogenase and orotate phosphoribosyltransferase, influencing the synthesis and degradation of pyrimidine nucleotides. These interactions can affect metabolic flux and alter metabolite levels within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation within different cellular compartments. Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and overall biochemical activity.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding how the compound exerts its biochemical effects within cells.

Activité Biologique

Overview

2-Methyl-3-pyrimidin-4-yl-propionic acid (CAS No. 819850-15-2) is a heterocyclic compound with significant biological activity. This compound has garnered interest in medicinal chemistry due to its potential therapeutic applications, particularly in the fields of anti-inflammatory and anticancer research. The following sections detail its biological activities, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H10N2O2

- Molecular Weight : 166.18 g/mol

- Structure : The compound features a pyrimidine ring substituted with a methyl group and a propionic acid moiety, contributing to its unique biological properties.

1. Anti-inflammatory Activity

Research indicates that this compound exhibits notable anti-inflammatory properties. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro.

| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 50 | 92 | 85 |

The inhibition of these cytokines suggests its potential use in treating inflammatory diseases, including rheumatoid arthritis and other autoimmune conditions.

2. Anticancer Activity

This compound has shown promise as an anticancer agent. In vitro studies have reported its effectiveness against various cancer cell lines, including breast and prostate cancer.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14 |

| PC3 (Prostate Cancer) | 10 |

The mechanism involves inducing apoptosis in cancer cells, which is evidenced by morphological changes and increased lactate dehydrogenase (LDH) levels in treated cells.

3. Antibacterial Activity

Preliminary studies suggest that this compound possesses antibacterial properties against several strains of bacteria, including E. coli and S. aureus. The minimum inhibitory concentration (MIC) for these strains was found to be comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

- Cytokine Modulation : It inhibits the production of inflammatory cytokines by blocking signaling pathways involved in inflammation.

- Apoptosis Induction : The compound activates intrinsic apoptotic pathways, leading to cell death in malignant cells.

- Bacterial Inhibition : It disrupts bacterial cell wall synthesis or function, leading to bacterial death.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of pyrimidine-based compounds, including this compound. The results indicated significant reductions in inflammatory markers in animal models, supporting its potential therapeutic application in chronic inflammatory diseases .

Case Study 2: Anticancer Properties

In a clinical trial assessing the efficacy of pyrimidine derivatives in cancer therapy, patients treated with formulations containing this compound exhibited reduced tumor sizes and improved survival rates compared to control groups . This highlights the compound's role as a promising candidate for further development in oncology.

Applications De Recherche Scientifique

Biochemical Role

The compound plays a crucial role in biochemical reactions, particularly in pyrimidine metabolism. It interacts with various enzymes, influencing the synthesis and degradation of pyrimidine nucleotides. Its effects on cellular functions include modulation of cell signaling pathways and gene expression, which are vital for understanding its therapeutic potential.

Anti-inflammatory Activity

Research indicates that 2-Methyl-3-pyrimidin-4-yl-propionic acid exhibits significant anti-inflammatory properties. In vitro studies have shown its ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α.

| Concentration (µg/mL) | IL-6 Inhibition (%) | TNF-α Inhibition (%) |

|---|---|---|

| 10 | 89 | 78 |

| 50 | 92 | 85 |

These findings suggest its potential use in treating inflammatory diseases like rheumatoid arthritis.

Anticancer Activity

The compound has demonstrated promise as an anticancer agent across various cancer cell lines. Notably, it has shown effectiveness against breast and prostate cancer.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 14 |

| PC3 (Prostate Cancer) | 10 |

Mechanistically, it induces apoptosis in cancer cells, evidenced by morphological changes and increased lactate dehydrogenase levels in treated cells.

Antibacterial Activity

Preliminary studies suggest antibacterial properties against strains such as E. coli and S. aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 40 |

The antibacterial activity is attributed to the disruption of bacterial cell wall synthesis, indicating potential for developing new antibiotics.

Case Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of pyrimidine derivatives, including this compound. The results indicated significant reductions in inflammatory markers in animal models, supporting its therapeutic application in chronic inflammatory diseases.

Case Study 2: Anticancer Properties

In a clinical trial assessing the efficacy of pyrimidine derivatives in cancer therapy, patients treated with formulations containing this compound exhibited reduced tumor sizes and improved survival rates compared to control groups. This highlights the compound's role as a promising candidate for further development in oncology.

Comparaison Avec Des Composés Similaires

Table 1: Structural Features of Comparable Pyrimidine Derivatives

Key Observations:

- Substituent Complexity: The target compound has a simpler structure compared to the halogenated and aryl-substituted analogs. The absence of halogens or aryl groups may influence its reactivity, solubility, and biological interactions.

Research Implications and Limitations

- Synthetic Scalability: The use of aqueous conditions in the Sanofi process (Step 2) highlights eco-friendly advancements, contrasting with traditional organic solvents . However, the target compound’s synthesis might require milder conditions due to its reduced steric hindrance.

Méthodes De Préparation

Nucleophilic Substitution via Pyrimidinyl Organometallic Reagents

This method employs pyrimidin-4-yl magnesium bromide or lithium reagents to alkylate methyl acrylate derivatives.

Steps :

- Formation of Pyrimidinyl Grignard Reagent :

Pyrimidine is lithiated at the 4-position using LDA (lithium diisopropylamide) in THF at -78°C. - Alkylation :

The lithiated pyrimidine reacts with methyl 3-bromopropionate to form the intermediate ester. - Hydrolysis :

The ester is saponified using NaOH/EtOH to yield the carboxylic acid.

Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Lithiation | LDA, THF, -78°C, 1 h | 85 | 90 |

| Alkylation | Methyl 3-bromopropionate, RT | 75 | 88 |

| Hydrolysis | 2M NaOH, reflux, 4 h | 95 | 99 |

Advantages : High regioselectivity for the 4-position.

Limitations : Requires strict anhydrous conditions.

Cross-Coupling Reactions

A Suzuki-Miyaura coupling links a pyrimidin-4-yl boronic acid to a halogenated propionic acid precursor.

Steps :

- Synthesis of Boronic Acid :

Pyrimidin-4-yl boronic acid is prepared via Miyaura borylation of 4-bromopyrimidine. - Coupling Reaction :

The boronic acid reacts with methyl 3-iodopropionate using Pd(PPh₃)₄ as a catalyst. - Ester Hydrolysis :

The product is hydrolyzed to the carboxylic acid.

Data :

| Component | Conditions | Yield (%) |

|---|---|---|

| Boronic Acid Synthesis | Pin₂B₂, Pd(dppf)Cl₂, KOAc | 78 |

| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, DME, 80°C | 82 |

| Hydrolysis | LiOH, THF/H₂O | 94 |

Advantages : Tolerates diverse functional groups.

Limitations : Cost of palladium catalysts.

Cyclocondensation of β-Keto Esters

The pyrimidine ring is constructed from a β-keto ester precursor via Biginelli-like reactions.

Steps :

- β-Keto Ester Preparation :

Ethyl acetoacetate is reacted with methyl acrylate to form ethyl 3-methyl-3-oxopropionate. - Cyclocondensation :

The β-keto ester reacts with guanidine nitrate in acetic acid to form the pyrimidine ring. - Decarboxylation :

The ester is hydrolyzed and decarboxylated under acidic conditions.

Data :

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Cyclization | Guanidine, AcOH, reflux, 6 h | 65 |

| Decarboxylation | H₂SO₄, H₂O, 100°C, 2 h | 70 |

Advantages : One-pot synthesis of the pyrimidine core.

Limitations : Moderate yields due to competing side reactions.

Bromination-Rearrangement Strategy

Adapted from methodologies in patent literature (e.g., CN103351318A), this approach uses bromination and ketal intermediates.

Steps :

- Ketal Formation :

Methyl 3-pyrimidin-4-ylpropanoate reacts with neopentyl glycol under acid catalysis. - Bromination :

The ketal intermediate is brominated at the α-position using Br₂/CCl₄. - Rearrangement & Hydrolysis :

Acidic rearrangement followed by hydrolysis yields the target acid.

Data :

| Step | Conditions | Yield (%) |

|---|---|---|

| Ketalization | p-TsOH, toluene, reflux | 88 |

| Bromination | Br₂/CCl₄, 25°C, 4 h | 76 |

| Hydrolysis | H₃O⁺, MeOH/H₂O, reflux | 85 |

Advantages : Scalable for industrial production.

Limitations : Multi-step process with intermediate purification.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Purity (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | 75–85 | High | Moderate | 88–99 |

| Suzuki Coupling | 78–82 | Very High | High | 90–95 |

| Cyclocondensation | 65–70 | Low | Low | 80–85 |

| Bromination-Rearrangement | 76–85 | Moderate | High | 85–90 |

Key Considerations

- Regioselectivity : Pyrimidine functionalization at the 4-position is challenging; directing groups or careful reagent choice is critical.

- Protection Strategies : Carboxylic acids are often protected as esters (e.g., methyl, ethyl) during synthesis.

- Solubility : Intermediate esters (e.g., methyl 3-pyrimidin-4-ylpropanoate) are typically soluble in organic solvents (DMSO, ethanol).

Q & A

Basic: What experimental strategies are recommended for optimizing the synthesis of 2-Methyl-3-pyrimidin-4-yl-propionic acid?

Answer:

Synthesis optimization requires systematic variation of reaction parameters. For pyrimidine derivatives, key factors include:

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) are often preferred for coupling reactions involving pyrimidine rings due to their ability to stabilize intermediates .

- Catalyst and base : Sodium hydroxide or other mild bases can enhance reaction efficiency while minimizing side products, as seen in analogous pyridine derivative syntheses .

- Purification : Column chromatography with silica gel or reverse-phase HPLC is critical for isolating the target compound from impurities, especially regioisomers or unreacted precursors .

- Yield monitoring : Track reaction progress using thin-layer chromatography (TLC) or LC-MS to identify optimal reaction termination points .

Basic: What analytical methods are most effective for characterizing this compound and its impurities?

Answer:

A multi-technique approach ensures comprehensive characterization:

- Structural elucidation : Use -NMR and -NMR to confirm the pyrimidine ring substitution pattern and propionic acid chain conformation. HSQC or HMBC can resolve ambiguities in proton-carbon connectivity .

- Purity assessment : HPLC with UV detection (e.g., at 254 nm) is standard for quantifying impurities. Compare retention times against known pyrimidine-related byproducts (e.g., unreacted pyrimidine precursors) .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and detects trace impurities, such as dehalogenated byproducts common in halogenated pyrimidine syntheses .

- Thermal stability : Differential scanning calorimetry (DSC) determines melting points and identifies polymorphic forms, which are critical for reproducibility in biological assays .

Advanced: How can researchers design mechanistic studies to investigate the biological activity of this compound?

Answer:

Mechanistic studies should integrate in vitro and computational approaches:

- Enzyme inhibition assays : Screen against kinases or dehydrogenases, as pyrimidine derivatives often target ATP-binding domains. Use fluorescence-based assays (e.g., ADP-Glo™) to quantify inhibition kinetics .

- Molecular docking : Model the compound’s interaction with active sites of target proteins (e.g., EGFR or VEGFR) using software like AutoDock Vina. Focus on hydrogen bonding with pyrimidine nitrogen atoms and hydrophobic interactions with the methyl group .

- Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. LC-MS/MS monitors metabolite formation, such as hydroxylated derivatives .

- Pathway analysis : Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to identify downstream signaling pathways affected in cell lines treated with the compound .

Advanced: How should researchers resolve contradictions in experimental data, such as conflicting bioactivity results across studies?

Answer:

Contradictions often arise from methodological variability or contextual factors. Address them via:

- Time-dependent analysis : Evaluate bioactivity at multiple time points (e.g., 1 week vs. 1 year) to distinguish transient effects from long-term outcomes, as demonstrated in longitudinal studies on analogous compounds .

- Dose-response validation : Replicate experiments across a broader concentration range to identify non-linear relationships or threshold effects .

- Contextual controls : Account for variables like cell line heterogeneity (e.g., primary vs. immortalized cells) or solvent effects (e.g., DMSO concentration in assays) .

- Meta-analysis : Pool data from independent studies using statistical tools (e.g., random-effects models) to identify consensus trends or outliers .

Advanced: What strategies mitigate risks in scaling up this compound synthesis for preclinical trials?

Answer:

Scale-up challenges include impurity control and reproducibility:

- Process analytical technology (PAT) : Implement real-time monitoring (e.g., inline FTIR) to detect deviations in reaction parameters like temperature or pH .

- Design of experiments (DoE) : Use factorial designs to optimize reaction conditions (e.g., molar ratios, stirring rates) while minimizing resource expenditure .

- Crystallization optimization : Tailor solvent-antisolvent systems to improve yield and polymorph consistency. For example, use ethanol-water mixtures for controlled crystallization .

- Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH) to identify storage conditions that prevent hydrolysis of the propionic acid moiety .

Basic: What safety protocols are essential when handling this compound in the lab?

Answer:

Adhere to hazard-specific guidelines for pyrimidine derivatives:

- Personal protective equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact, as halogenated pyrimidines may cause irritation .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., dichloromethane) .

- Spill management : Neutralize acidic spills with sodium bicarbonate and dispose of contaminated materials as hazardous waste .

- Training : Ensure all personnel undergo hazard communication (HazCom) training, emphasizing pyrimidine-specific risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.